8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e
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Overview
Description
The compound “8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is a complex organic molecule. It contains a purine moiety, which is a fundamental structure in DNA and RNA nucleic acids and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups, including the purine ring, the hydroxyphenyl group, and the imidazolidine ring. These groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the hydroxyphenyl group might undergo reactions typical of phenols, while the purine ring might participate in reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the presence of polar groups like the hydroxyphenyl group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Research has led to the development of novel synthetic routes for producing 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which are valuable in the synthesis of other complex molecules (Ondrej Simo, A. Rybár, & J. Alföldi, 1998).
Biological Activity Studies : Substituted pyridines and purines containing 2,4-thiazolidinedione have been synthesized and evaluated for their biological activities, including effects on triglyceride accumulation and hypoglycemic activities (Bok Young Kim et al., 2004).
Biomedical Research Applications
Antiviral Research : Imidazo[1,2-a]-s-triazine nucleosides were synthesized, showcasing moderate activity against viruses like rhinovirus at non-toxic levels, indicating potential antiviral applications (S. H. Kim et al., 1978).
Antimicrobial and Anticancer Compounds : Synthesis of bioactive heteroaryl thiazolidine-2,4-diones has been conducted, with compounds being screened for antimicrobial activities against bacteria like Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (M. Ibrahim, Mohamed Abdel-Megid Abdel-Hamed, & N. M. El-Gohary, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-17-11-10(12(21)16-14(17)22)19-7-6-18(13(19)15-11)8-2-4-9(20)5-3-8/h2-5,20H,6-7H2,1H3,(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZIMXBPNJNZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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